
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide: Difluorocyclohexylsulfinamide , is a chiral sulfinamide compound. Let’s break down its structure:
- The central core consists of a cyclohexyl ring with two fluorine atoms at the 4-position.
- Attached to the cyclohexyl ring, we have a prop-2-yn-1-yl group, which contains a silicon atom (trimethylsilyl group).
- The sulfinamide moiety is connected to the prop-2-yn-1-yl group, contributing to the compound’s chirality.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of Difluorocyclohexylsulfinamide. One common approach involves the following steps:
Cyclohexyl Fluorination: Start with cyclohexane and introduce fluorine atoms at the 4-position using a fluorinating agent (e.g., N-fluorobenzenesulfonimide).
Alkyne Functionalization: Convert cyclohexyl fluoride to the corresponding alkyne (prop-2-yn-1-yl) using a base (e.g., potassium hydroxide).
Sulfinamide Formation: React the alkyne with a sulfinamide reagent (e.g., N-phenylsulfinylamine) to obtain Difluorocyclohexylsulfinamide.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Analyse Des Réactions Chimiques
Difluorocyclohexylsulfinamide participates in various chemical reactions:
Oxidation: The sulfinamide group can be oxidized to the corresponding sulfonamide.
Reduction: Reduction of the sulfinamide yields the amine.
Substitution: The fluorine atoms on the cyclohexyl ring can undergo substitution reactions.
Base-Catalyzed Rearrangements: The prop-2-yn-1-yl group may undergo rearrangements under basic conditions.
Common reagents include oxidants (e.g., m-CPBA), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
Difluorocyclohexylsulfinamide finds applications in various fields:
Asymmetric Synthesis: Its chirality makes it valuable for asymmetric transformations.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or building block.
Agrochemicals: It may serve as a precursor for crop protection agents.
Materials Science: Incorporation into polymers or materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In medicinal chemistry, it could target specific enzymes or receptors.
- In asymmetric synthesis, it acts as a chiral auxiliary, influencing stereochemistry.
Comparaison Avec Des Composés Similaires
Difluorocyclohexylsulfinamide stands out due to its unique combination of a cyclohexyl ring, fluorine atoms, and sulfinamide functionality. Similar compounds include other sulfinamides, but few possess the same structural features.
Propriétés
Formule moléculaire |
C16H29F2NOSSi |
|---|---|
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
N-[(1S)-1-(4,4-difluorocyclohexyl)-3-trimethylsilylprop-2-ynyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H29F2NOSSi/c1-15(2,3)21(20)19-14(9-12-22(4,5)6)13-7-10-16(17,18)11-8-13/h13-14,19H,7-8,10-11H2,1-6H3/t14-,21?/m1/s1 |
Clé InChI |
CQPISZLFCSMPNM-CKAQCJTGSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@H](C#C[Si](C)(C)C)C1CCC(CC1)(F)F |
SMILES canonique |
CC(C)(C)S(=O)NC(C#C[Si](C)(C)C)C1CCC(CC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


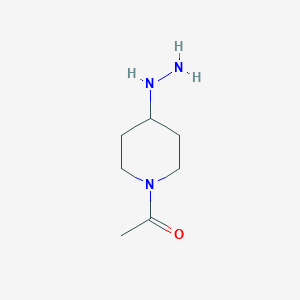

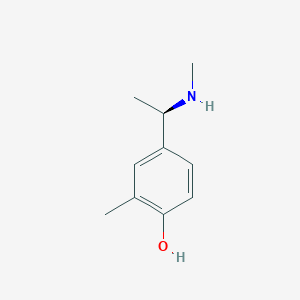
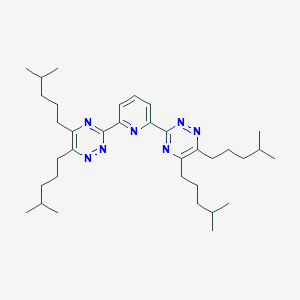
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
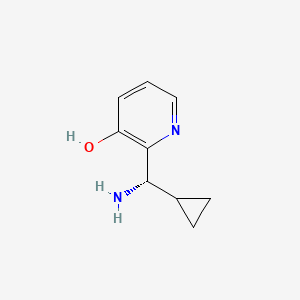

![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
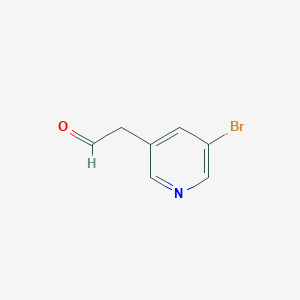


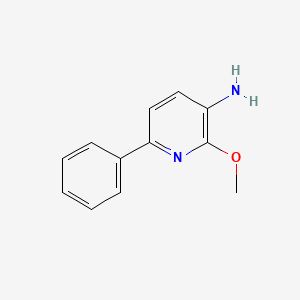
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)

